3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile
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Overview
Description
3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including cyano, trifluoromethyl, carbohydrazonoyl, sulfonyl, and isothiazolecarbonitrile moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the isothiazole ring, followed by the introduction of the cyano and trifluoromethyl groups. The carbohydrazonoyl and sulfonyl groups are then added through subsequent reactions.
Isothiazole Ring Formation: The synthesis begins with the formation of the isothiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyano and Trifluoromethyl Groups: The cyano group can be introduced via nucleophilic substitution reactions, while the trifluoromethyl group is typically added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Addition of Carbohydrazonoyl and Sulfonyl Groups: These groups are introduced through condensation reactions with appropriate hydrazine and sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazole ring and the carbohydrazonoyl group.
Reduction: Reduction reactions can target the cyano and nitro groups, converting them into amines or other reduced forms.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the isothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis, enabling the construction of various heterocyclic compounds and pharmaceuticals.
Biology
In biological research, the compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to undergo various chemical modifications allows researchers to design and synthesize analogs with improved pharmacological properties.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylhydrazine
- 5-Methylisothiazole-4-carbonitrile
- Cyano-2-(trifluoromethyl)benzene
Uniqueness
Compared to similar compounds, 3-({Cyano-2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}sulfonyl)-5-methyl-4-isothiazolecarbonitrile stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential for modification make it a valuable compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N5O2S2/c1-8-11(6-18)13(22-25-8)26(23,24)12(7-19)21-20-10-4-2-3-9(5-10)14(15,16)17/h2-5,20H,1H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRXUJYKGSBXMB-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=CC(=C2)C(F)(F)F)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NS1)S(=O)(=O)/C(=N/NC2=CC=CC(=C2)C(F)(F)F)/C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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